N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE
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Overview
Description
N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzo[1,3]dioxole precursor is replaced by morpholine.
Formation of the Propionamide Group: The final step involves the acylation of the morpholine-substituted benzo[1,3]dioxole with propionyl chloride to form the propionamide group.
Industrial Production Methods
Industrial production of N1-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzo[1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.
Reduction: Reduced forms of the propionamide group.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating the activity of key proteins involved in cell division . The compound may also interact with enzymes and receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzo[1,3]dioxol-5-yl-3-(2,4-dimethyl-phenyl)-acrylamide: Similar structure with a different substituent on the propionamide group.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Contains a benzo[1,3]dioxole moiety but with different functional groups.
Uniqueness
N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE is unique due to its combination of the benzo[1,3]dioxole ring, morpholine ring, and propionamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H18N2O4/c17-14(3-4-16-5-7-18-8-6-16)15-11-1-2-12-13(9-11)20-10-19-12/h1-2,9H,3-8,10H2,(H,15,17) |
InChI Key |
GKWMRCNNRVAHBI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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